Fortimicin

Description

Properties

IUPAC Name |

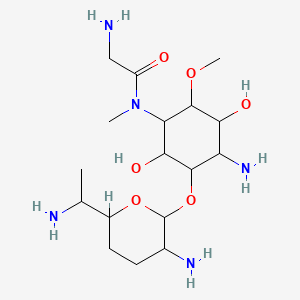

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDUPMYXGFNAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860688 | |

| Record name | 2-Amino-5-[glycyl(methyl)amino]-3,6-dihydroxy-4-methoxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Fortimicin from Micromonospora olivasterospora: A Technical Guide

Abstract

Fortimicins are a significant class of pseudodisaccharide aminoglycoside antibiotics first discovered in the mid-1970s. Produced by the actinomycete Micromonospora olivasterospora, these compounds, particularly Fortimicin A, exhibit a potent and broad spectrum of antibacterial activity. This technical guide provides an in-depth exploration of the discovery, fermentation, isolation, and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed methodologies but also the scientific rationale behind these experimental choices, ensuring a comprehensive understanding of the processes involved.

Introduction: The Emergence of a Novel Aminoglycoside

The "golden era" of antibiotic discovery, roughly between the 1950s and 1970s, saw the identification of numerous classes of antimicrobial agents that revolutionized modern medicine.[1] It was within this period of intense research that a new class of aminoglycoside antibiotics, the Fortimicins, was discovered. Unlike many other clinically important aminoglycosides that possess a 2-deoxystreptamine moiety, Fortimicins are characterized by a unique aminocyclitol, fortamine.[2][3] This structural distinction contributes to their unique antibacterial properties and their activity against some bacteria that are resistant to other aminoglycosides.[4]

This guide will deconstruct the key stages of bringing this compound from a microbial culture to a purified and characterized compound, providing a technical narrative grounded in the foundational research that introduced this important antibiotic.

The Producing Microorganism: Micromonospora olivasterospora

The journey of this compound begins with its microbial source. A culture of Micromonospora species MK-70 was the first identified producer of Fortimicins A and B.[5][6] This strain was later classified as Micromonospora olivasterospora.[7][8] Micromonospora are a genus of actinomycetes found in soil and aquatic environments, known for producing a diverse array of secondary metabolites, including other important aminoglycoside antibiotics like gentamicin.[9][10] M. olivasterospora is distinguished by its olive-black spore layer and the production of an olive-green soluble pigment.[7]

The selection and maintenance of a high-yielding strain of M. olivasterospora is a critical first step in the production of this compound.

Fermentation for this compound Production

The biosynthesis of this compound by M. olivasterospora is achieved through submerged fermentation, a process that requires careful control of nutritional and environmental parameters to maximize yield.[11]

Culture Media Composition

A chemically defined medium has been developed to optimize the production of this compound A by M. olivasterospora.[12] The composition of the medium is critical, with specific carbon and nitrogen sources, as well as essential minerals and vitamins, playing a significant role in both microbial growth and antibiotic synthesis.[12]

| Component | Concentration | Role in Fermentation |

| Soluble Starch | Variable | Primary carbon source for energy and biomass. |

| NH4Cl or NH4NO3 | Variable | Suitable nitrogen sources for growth and antibiotic production.[12] |

| L-asparagine, L-aspartic acid, L-glutamic acid | Variable | Stimulate both growth and antibiotic production.[12] |

| L-serine | Variable | Stimulates antibiotic production.[12] |

| K2HPO4 | Essential | Phosphate source and buffering agent.[12] |

| MgSO4·7H2O | Essential | Source of magnesium, a cofactor for many enzymes.[12] |

| CaCO3 | Essential | Buffering agent to maintain optimal pH.[12] |

| Vitamin B12, Cobalt, Nickel | Trace amounts | Showed marked stimulatory effects on this compound A production.[12] |

Fermentation Parameters

Optimal production of Fortimicins is dependent on maintaining specific physical and chemical conditions during fermentation.

| Parameter | Optimal Range/Value | Rationale |

| Temperature | Varies | Influences enzyme activity and microbial growth rate. |

| pH | Neutral to slightly alkaline | Affects nutrient uptake and antibiotic stability.[4] |

| Aeration | High | As an aerobic process, sufficient dissolved oxygen is crucial for microbial respiration and antibiotic biosynthesis. |

| Agitation | Varies | Ensures uniform distribution of nutrients and oxygen, and prevents cell clumping. |

| Incubation Time | Several days | Allows for sufficient biomass accumulation and secondary metabolite production. |

A D-optimal quadratic model has been used to further optimize this compound production, demonstrating that initial pH, incubation temperature, and incubation time are significant factors.[13]

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process. The biosynthetic gene cluster for this compound A (astromicin) in M. olivasterospora has been identified and shown to be clustered on the chromosome.[7][14] The proposed pathway begins with myo-inositol and involves a series of modifications, including transamination and glycosylation, to form the core structure of this compound.[15] Blocked mutants of M. olivasterospora have been instrumental in elucidating the steps of this pathway.[7][15]

Sources

- 1. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fortimicins A and B, new aminoglycoside antibiotics. III. Structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of this compound A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Fortimicins A and B, new aminoglycoside antibiotics. I. Producing organism, fermentation and biological properties of fortimicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Germ AI | Micromonospora olivasterospora [germai.app]

- 8. Biosynthetic similarity between Streptomyces tenjimariensis and Micromonospora olivasterospora which produce this compound-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiotic G-418, a New Micromonospora-Produced Aminoglycoside with Activity Against Protozoa and Helminths: Fermentation, Isolation, and Preliminary Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotechnological and Ecological Potential of Micromonospora provocatoris sp. nov., a Gifted Strain Isolated from the Challenger Deep of the Mariana Trench - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 12. This compound A production by Micromonospora olivoasterospora in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Response Surface D-Optimal Design for Optimizing Fortimicins Production by Micromonospora olivasterospora and New Synergistic this compound-A-Antibiotic Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organization and nature of this compound A (astromicin) biosynthetic genes studied using a cosmid library of Micromonospora olivasterospora DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of aminocyclitol-aminoglycoside antibiotics and related compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Unraveling the Architecture of Novel Aminoglycosides: A Technical Guide to the Chemical Structure Elucidation of Fortimicin A and B

This guide provides an in-depth, technical narrative on the methodologies and logical processes that led to the successful structural elucidation of Fortimicin A and B, two significant aminoglycoside antibiotics. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the scientific reasoning behind the experimental choices, thereby offering a robust and instructive case study in natural product chemistry.

Introduction: The Emergence of a New Antibiotic Class

In the mid-1970s, a new complex of broad-spectrum, basic, and water-soluble antibiotics was isolated from the fermentation broth of Micromonospora sp. MK-70[1][2]. Designated as this compound A and B, these compounds exhibited potent antibacterial activity, particularly this compound A, against a range of Gram-positive and Gram-negative bacteria[2][3]. Their unique biological profile and chromatographic properties suggested they were novel additions to the aminoglycoside family, prompting an intensive investigation into their chemical structures[1]. This guide will detail the multi-faceted approach, combining spectroscopic analysis, chemical degradation, and ultimately X-ray crystallography, that was employed to definitively determine the molecular architecture of these important antibiotics.

Part 1: Initial Characterization and Compositional Analysis

The foundational step in the structural elucidation of any new natural product is to determine its basic physical and chemical properties. This initial phase provides crucial clues about the molecule's size, elemental composition, and the nature of its constituent parts.

Physico-Chemical Properties and Elemental Analysis

This compound A and B were isolated as white, amorphous, water-soluble basic powders[1]. Elemental analysis and titration data provided the molecular formulas, which were the first pieces of the structural puzzle.

| Property | This compound A | This compound B | Reference |

| Molecular Formula | C17H35N5O6 | C15H32N4O5 | [1] |

| Appearance | White amorphous powder | White amorphous powder | [1] |

| Solubility | Water-soluble | Water-soluble | [1] |

| Nature | Basic | Basic | [1] |

Acid Hydrolysis: Deconstructing the Molecules

A classic and indispensable technique in the study of glycosides is acid hydrolysis, which cleaves the glycosidic bonds and breaks the molecule down into its constituent sugars and other components.

Experimental Protocol: Acid Hydrolysis

-

Sample Preparation: A known quantity of this compound A or B is dissolved in a strong acid solution (e.g., 6N HCl).

-

Hydrolysis: The solution is heated under reflux for a specified period to ensure complete cleavage of all glycosidic and amide linkages.

-

Neutralization and Extraction: The reaction mixture is cooled, neutralized (e.g., with an ion-exchange resin), and the resulting components are separated using chromatographic techniques (e.g., paper chromatography or column chromatography).

-

Analysis: The isolated components are identified by comparison with authentic standards and further spectroscopic analysis.

This process revealed a key difference between the two molecules: acid hydrolysis of this compound A yielded glycine, while this compound B did not[1]. This immediately established that this compound A is an acylated derivative of this compound B, with the acyl group being glycine.

Part 2: The Core Structure - A Symphony of Spectroscopic Techniques

With the basic composition established, the next and most critical phase was to determine the connectivity of the atoms and the stereochemistry of the molecule. This was achieved through a synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry: Assembling the Pieces

Mass spectrometry provided crucial information about the molecular weight and fragmentation patterns of this compound A and B, which helped in piecing together the different components of the molecules[4][5].

Key Findings from Mass Spectrometry:

-

Confirmed the molecular weights suggested by the elemental analysis.

-

Fragmentation patterns helped to identify the constituent parts, including the novel aminocyclitol and the purpurosamine B derivative.

-

The difference in the mass spectra of this compound A and B corresponded to the mass of a glycyl residue, corroborating the results of the acid hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Painting a 3D Picture

NMR spectroscopy was the cornerstone of the structure elucidation process, providing detailed information about the carbon skeleton and the proton environment of the molecules[4][5][6]. Both Proton (¹H) and Carbon-13 (¹³C) NMR were employed, likely in conjunction with 2D NMR techniques that were emerging at the time.

¹H NMR Spectroscopy:

-

Chemical Shifts and Coupling Constants: Provided information about the electronic environment of the protons and their spatial relationships with neighboring protons. This was crucial for determining the relative stereochemistry of the sugar rings and the aminocyclitol.

-

Integration: Revealed the number of protons associated with each signal, which helped in assigning signals to specific parts of the molecule.

¹³C NMR Spectroscopy:

-

Chemical Shifts: Indicated the types of carbon atoms present (e.g., CH3, CH2, CH, quaternary carbons, carbonyls), which helped in building the carbon framework.

-

DEPT (Distortionless Enhancement by Polarization Transfer): While not explicitly mentioned in the initial papers, this or similar techniques would have been invaluable in distinguishing between CH3, CH2, and CH groups, greatly simplifying the assignment of the carbon signals[7].

The combined data from these NMR experiments allowed for the deduction that both this compound A and B are pseudodisaccharides. They share a common core structure consisting of a novel aminocyclitol, named fortamine , linked to 6-epi-purpurosamine B [4][5]. A key distinguishing feature of fortamine was its 1,4-diamine structure, which was unique among the known aminoglycosides at the time[4].

The Differentiating Moiety: The Glycyl Amide of this compound A

The NMR and MS data, in conjunction with the acid hydrolysis results, definitively showed that this compound A is the N-glycyl derivative of this compound B[1][4]. The location of this glycyl group was determined through detailed analysis of the NMR data, pinpointing its attachment to one of the amino groups of the fortamine moiety.

Part 3: The Definitive Proof - X-ray Crystallography

While spectroscopic methods and chemical degradation provided a robust model of the structures of this compound A and B, the absolute stereochemistry of the novel aminocyclitol, fortamine, required unambiguous confirmation. This was achieved through single-crystal X-ray diffraction analysis of fortamine sulfate trihydrate[5].

X-ray Crystallography Workflow

This technique bombards a crystal of the compound with X-rays and analyzes the resulting diffraction pattern[8][9]. The pattern provides information about the arrangement of atoms in the crystal lattice, allowing for the creation of a precise three-dimensional model of the molecule. The crystal structure of fortamine sulfate trihydrate provided the definitive stereochemical assignment for this novel aminocyclitol, thus solidifying the complete structures of this compound A and B[5].

Part 4: The Final Structures and Biosynthetic Insights

The culmination of these analytical efforts led to the definitive structures of this compound A and B.

Workflow of this compound Structure Elucidation

Further studies into the biosynthesis of Fortimicins have provided additional, corroborating evidence for their structures. For instance, studies on the incorporation of labeled precursors have shed light on the origins of the various carbon and nitrogen atoms in the molecules, aligning with the elucidated structures[10][11][12][13].

Conclusion

The structural elucidation of this compound A and B stands as a testament to the power of a multi-pronged analytical approach in natural product chemistry. The logical and systematic application of chemical degradation, mass spectrometry, and NMR spectroscopy, crowned by the definitive proof from X-ray crystallography, allowed for the complete and unambiguous determination of these novel aminoglycoside structures. This foundational work not only introduced a new subclass of antibiotics but also provided a clear roadmap for the structural analysis of complex natural products, a process that remains highly relevant in the ongoing quest for new therapeutic agents.

References

-

Egan, R. S., Stanaszek, R. S., Cirovic, M., Mueller, S. L., Tadanier, J., Martin, J. R., Collum, P., Goldstein, A. W., DeVault, R. L., & Sinclair, A. C. (1977). Fortimicins A and B, new aminoglycoside antibiotics. III. Structural identification. The Journal of Antibiotics, 30(7), 552–563. [Link]

-

Hotta, K., Morioka, M., & Okami, Y. (1989). Biosynthetic similarity between Streptomyces tenjimariensis and Micromonospora olivasterospora which produce this compound-group antibiotics. The Journal of Antibiotics, 42(5), 745–751. [Link]

-

Ochi, K., Kikuchi, S., Yashima, S., & Eguchi, Y. (1976). Biosynthesis of formycin. Incorporation and distribution of labeled compounds into formycin. The Journal of Antibiotics, 29(6), 638–645. [Link]

-

Okachi, R., Takasawa, S., Sato, T., Sato, S., Yamamoto, M., Kawamoto, I., & Nara, T. (1977). Fortimicins A and B, new aminoglycoside antibiotics. II. Isolation, physico-chemical and chromatographic properties. The Journal of Antibiotics, 30(7), 541–551. [Link]

-

Nara, T., Yamamoto, M., Kawamoto, I., Takayama, K., Okachi, R., Takasawa, S., Sato, T., & Sato, S. (1977). Fortimicins A and B, new aminoglycoside antibiotics. I. Producing organism, fermentation and biological properties of fortimicins. The Journal of Antibiotics, 30(7), 533–540. [Link]

-

Shirafuji, H., Kida, M., Nogami, I., & Yoneda, M. (1980). Biosynthetic incorporation of methyl groups into fortimicins. The Journal of Antibiotics, 33(3), 340–342. [Link]

-

Shirafuji, H., Kida, M., Nogami, I., & Yoneda, M. (1980). Biosynthetic incorporation of methyl groups into fortimicins. Agricultural and Biological Chemistry, 44(1), 219-221. [Link]

-

Hirayama, N., Shirahata, K., Ohashi, Y., & Sasada, Y. (1981). Structural studies of fortimicins. IV. The crystal structure of fortamine sulfate trihydrate and the anion effect on fortamine conformation. Bulletin of the Chemical Society of Japan, 54(9), 2624–2629. [Link]

-

Ristuccia, A. M., & Cunha, B. A. (1977). Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of this compound A compared with other aminoglycosides. The Journal of Antibiotics, 30(7), 564–572. [Link]

-

Ohba, K., Tsuruoka, T., Mizutani, K., Kawaharajo, K., Watanabe, T., & Inouye, S. (1981). Studies on a new aminoglycoside antibiotic, dactimicin. II. Isolation, structure and chemical degradation. The Journal of Antibiotics, 34(9), 1090–1100. [Link]

-

Wikipedia contributors. (2024, January 4). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]

-

Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance (1969), 48(2), 323-327. [Link]

-

Waters Corporation. (2012). UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk. [Link]

-

Shimadzu Corporation. (n.d.). Sensitive and Fast Measurement of Aminoglycoside Antibiotics in Milk, Meat or Eggs by HILIC-MS/MS and MRM Spectrum Mode. [Link]

-

Waters Corporation. (2022). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

Daletos, G., Kalscheuer, R., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotics (pp. 59-86). Humana Press, New York, NY. [Link]

-

Alkhzem, A. H., Woodman, T. J., & Blagbrough, I. S. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS omega, 6(4), 2893–2903. [Link]

-

Daletos, G., Kalscheuer, R., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. [Link]

-

Jensen, G. J. (n.d.). 1.9 X-Ray Crystallography. In Atlas of Bacterial and Archaeal Cell Structure. [Link]

-

ResearchGate. (n.d.). Chemical structures of the main classes of antibiotics. [Link]

-

François, B., Sanyal, R., & Westhof, E. (2005). Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. Nucleic acids research, 33(17), 5677–5690. [Link]

-

Furusaki, A., Matsumoto, T., Nakagawa, A., & Omura, S. (1980). Herbimycin A: an ansamycin antibiotic; X-ray crystal structure. The Journal of antibiotics, 33(7), 781–782. [Link]

-

McMaster Demystifying Medicine. (2023, May 24). What is X-Ray Crystallography? [Video]. YouTube. [Link]

-

ChemComplete. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]

-

Alkhzem, A. H., Woodman, T. J., & Blagbrough, I. S. (2020). Individual p K a Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ACS omega, 5(33), 21094–21103. [Link]

Sources

- 1. Fortimicins A and B, new aminoglycoside antibiotics. II. Isolation, physico-chemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fortimicins A and B, new aminoglycoside antibiotics. I. Producing organism, fermentation and biological properties of fortimicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fortimicins A and B, new aminoglycoside antibiotics. IV. In vitro study of this compound A compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fortimicins A and B, new aminoglycoside antibiotics. III. Structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FORTIMICINS A AND B, NEW AMINOGLYCOSIDE ANTIBIOTICS [jstage.jst.go.jp]

- 6. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. 1.9 X-Ray Crystallography | Atlas of Bacterial and Archaeal Cell Structure [cellstructureatlas.org]

- 10. Common biosynthetic feature of this compound-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of formycin. Incorporation and distribution of labeled compounds into formycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthetic incorporation of methyl groups into fortimicins. | Semantic Scholar [semanticscholar.org]

- 13. Biosynthetic incorporation of methyl groups into fortimicins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Unique Fortamine Moiety of Fortimicin

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: A Departure from Conventional Aminoglycoside Architecture

The fortimicins represent a distinctive class of pseudodisaccharide aminoglycoside antibiotics, first isolated from Micromonospora olivasterospora.[1] While the broader aminoglycoside family is renowned for its potent antibacterial activity, the fortimicins stand apart due to a fundamental structural deviation from archetypal members like kanamycin and gentamicin. The core of this uniqueness lies in the replacement of the ubiquitous 2-deoxystreptamine ring with a novel aminocyclitol, fortamine .[2][3][4] This guide provides a detailed exploration of the fortamine moiety, from its intricate structure and biosynthesis to its pivotal role in the antibiotic's mechanism of action and its potential as a scaffold for future drug development.

Fortimicin A, the most active component of the family, is a pseudodisaccharide composed of a purpurosamine sugar linked via an alpha-glycosidic bond to the fortamine core.[5] this compound B is the parent compound, with this compound A being its glycyl amide derivative.[2] This seemingly minor acylation at the 4-N position dramatically enhances antibacterial potency, a theme that underscores the structure-activity relationships within this class.[1][6]

The fortamine core itself is a 1,4-diaminocyclitol distinguished by several key features:

-

1,4-Diamine Substitution: Unlike the 1,3-diamine pattern of 2-deoxystreptamine, fortamine possesses a 1,4-arrangement of its amino groups.[2]

-

Presence of N- and O-Methyl Groups: Fortamine incorporates both N-methyl and O-methyl functionalities, a rarity among natural aminocyclitols.[2]

-

chiro-Stereochemistry: This specific stereoconfiguration is integral to its biological activity and interaction with the ribosomal target.[2]

These structural novelties not only define the this compound class but also provide a unique pharmacological profile, including activity against some bacteria resistant to traditional aminoglycosides.

Part 1: Structural Elucidation and Conformation of the Fortamine Core

The definitive structure of the fortamine moiety within fortimicins A and B was established through a combination of advanced spectroscopic techniques and chemical degradation studies.[2] Methodologies such as Proton and Carbon Nuclear Magnetic Resonance (PMR, CMR), Mass Spectrometry (MS), and Circular Dichroism (CD) were instrumental in piecing together its unique architecture.[2]

NMR studies have been particularly revealing, indicating that the fortamine ring in this compound A adopts a stable chair conformation in solution.[5] This conformational preference is critical for the spatial orientation of its substituent groups, which in turn governs its binding affinity to the bacterial ribosome. Interestingly, the conformation of the fortamine ring in the free base of this compound B is inverted relative to that in this compound A, highlighting the subtle but significant influence of the N-glycyl moiety on the molecule's three-dimensional structure.[5]

Caption: Chemical structure of this compound A, highlighting the unique fortamine core.

Part 2: The Unconventional Biosynthetic Pathway of Fortamine

The biosynthesis of this compound (also known as astromicin) in Micromonospora olivasterospora follows a pathway with unique features that diverge from those of other aminoglycoside antibiotics.[7][8] This has been elucidated through elegant studies involving blocked mutants and biotransformation experiments.[7][8]

A key and unexpected finding is that the amination at the C-4 position of the fortamine ring occurs after the formation of the pseudodisaccharide intermediate.[7][8] This is a significant departure from the biosynthesis of 2-deoxystreptamine-containing aminoglycosides, where the aminocyclitol is typically fully formed before glycosylation.

The pathway is initiated from precursors like scyllo-inosose and scyllo-inosamine.[7] Subsequent enzymatic steps, including amination, methylation, dehydroxylation, epimerization, and acylation, are required to produce the final this compound A molecule.[7]

Genetic studies have identified a cluster of at least ten biosynthetic genes (fms) and a self-resistance gene located within a 27 kb chromosomal region in M. olivasterospora.[9] This gene clustering is a common feature in antibiotic biosynthesis, ensuring the coordinated expression of all necessary enzymes. The identification of these genes provides a powerful toolkit for synthetic biology approaches, potentially enabling the engineered production of novel this compound analogs.[9][10]

Caption: Key stages in the unique biosynthetic pathway of the fortamine core.

Part 3: Mechanism of Action and the Contribution of Fortamine

Like other aminoglycosides, this compound A exerts its bactericidal effect by targeting the bacterial ribosome and disrupting protein synthesis.[4][11][12] Its primary mode of action involves binding to the 30S ribosomal subunit, which leads to two critical consequences:

-

Inhibition of Protein Synthesis: this compound A effectively inhibits the polymerization of amino acids.[11][13]

-

Induction of mRNA Misreading: The binding of the drug distorts the ribosomal A-site, causing the incorrect incorporation of amino acids and the synthesis of non-functional proteins.[11][13]

The structural integrity of the fortamine moiety is essential for this activity. While this compound A is a potent inhibitor, this compound B, which lacks the N-glycyl group, shows significantly weaker activity, demonstrating the crucial role of this side chain in optimizing the interaction with the ribosome.[1][11]

An interesting mechanistic detail is that while fortimicins bind to the ribosome, they do not appear to displace other pre-bound aminoglycosides like dihydrostreptomycin, tobramycin, or gentamicin from their respective binding sites.[12] This suggests a distinct, though likely overlapping, binding interaction, potentially attributable to the unique geometry of the fortamine core compared to 2-deoxystreptamine. This unique binding mode may also explain why fortimicins are not substrates for some common aminoglycoside-modifying enzymes, such as those that act on the 3'- and 4'-hydroxyl groups or the 2"-hydroxyl group, which are absent in the this compound structure.[3][4]

Part 4: Fortamine as a Scaffold for Novel Drug Development

The unique structure of the fortamine core and its associated antibiotic activity make the this compound family a promising starting point for the development of new antibacterial agents. Semi-synthetic modification of the this compound scaffold has been an active area of research, aimed at enhancing potency, broadening the antibacterial spectrum, and overcoming resistance mechanisms.[6][14][15]

Key modification strategies have included:

-

4-N Position Acylation and Alkylation: Building upon the observation that the glycyl group of this compound A is critical for activity, various acyl and alkyl substituents have been introduced at the 4-N position of this compound B. Derivatives with hydrophilic groups, such as 4-N-(4-amino-2-hydroxybutyl)-fortimicin B, have shown particularly potent activity.[6]

-

2'-N Position Modification: Alkylation or acylation of the 2'-amino group on the purpurosamine ring of this compound A has been explored. The derivative 2'-N-[(S)-4-amino-2-hydroxybutyl]this compound A demonstrated stronger activity than the parent compound and was notably active against a this compound A-resistant strain that produces the inactivating enzyme AAC(3)-I.[16]

-

O-Demethylation: Removal of the methyl group from the 3-O position of this compound A resulted in 3-O-demethylthis compound A, a compound with significantly increased activity against a variety of Pseudomonas aeruginosa strains.[15]

-

Deoxygenation: The synthesis of 2-deoxythis compound A, through a chlorination and dehalogenation sequence, yielded a derivative with improved antimicrobial activity compared to this compound A.[14]

These examples validate the fortamine-containing scaffold as a versatile and "tunable" platform for medicinal chemistry efforts aimed at combating bacterial infections.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of this compound Analogs

| Compound | E. coli | S. epidermidis | P. aeruginosa (select strains) | Key Structural Feature | Reference |

| This compound A | 2 | 1 | Variable | Glycyl group at 4-N | [1][13] |

| This compound B | Weakly Active | Weakly Active | Weakly Active | Free amine at 4-N | [1] |

| 2'-N-(AHB)-Fortimicin A | Potent | Potent | Improved Activity | (S)-4-amino-2-hydroxybutyl at 2'-N | [16] |

| 3-O-demethylthis compound A | Potent | Potent | Significantly Improved | OH group at C-3 | [15] |

| 2-deoxythis compound A | Improved | Improved | Improved | Deoxy at C-2 | [14] |

Note: MIC values are generalized from the literature; specific values vary by strain. "Improved" indicates greater potency relative to this compound A.

Part 5: Key Experimental Protocol: Analysis of this compound Biosynthetic Intermediates by HPLC-MS

The study of natural product biosynthesis relies heavily on the ability to isolate and identify metabolic intermediates. The following protocol outlines a robust workflow for analyzing intermediates from Micromonospora olivasterospora fermentations, a critical step in deciphering the fortamine biosynthetic pathway. This self-validating system incorporates internal standards and high-resolution mass spectrometry for confident identification.

Objective: To extract and identify this compound and its biosynthetic precursors from a culture of M. olivasterospora.

Methodology:

-

Fermentation and Sample Preparation:

-

1.1. Inoculate a suitable production medium with a spore suspension of M. olivasterospora (wild-type or blocked mutant).

-

1.2. Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 5-7 days.

-

1.3. Harvest a 10 mL aliquot of the whole fermentation broth. Add an internal standard (e.g., a stable isotope-labeled this compound analog, if available) to a known concentration.

-

1.4. Centrifuge at 10,000 x g for 15 minutes to separate the mycelia from the supernatant.

-

1.5. Process both fractions. For the supernatant, proceed to step 2. For the mycelia, perform a cell lysis step (e.g., sonication in 50% methanol) to release intracellular metabolites, centrifuge, and collect the lysate.

-

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

2.1. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water.

-

2.2. Load the supernatant (or cell lysate) onto the conditioned cartridge.

-

2.3. Wash the cartridge with 5 mL of deionized water to remove salts and highly polar components.

-

2.4. Elute the aminoglycoside intermediates with 5 mL of a methanol/water/formic acid solution (e.g., 80:19.9:0.1 v/v/v).

-

2.5. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of mobile phase A for HPLC-MS analysis.

-

-

HPLC-MS/MS Analysis:

-

3.1. HPLC System: A reverse-phase C18 column suitable for polar compounds.

-

3.2. Mobile Phase A: Water + 0.1% Formic Acid.

-

3.3. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

3.4. Gradient: A shallow gradient from 0-30% B over 20 minutes is typically effective for separating these polar compounds.

-

3.5. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.

-

3.6. Data Acquisition: Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to obtain fragmentation patterns for structural confirmation).

-

-

Data Analysis:

-

4.1. Extract ion chromatograms for the exact masses of known and predicted intermediates (e.g., this compound B, this compound A, scyllo-inosamine-glycosides).

-

4.2. Compare retention times with authentic standards, if available.

-

4.3. Analyze the MS/MS fragmentation patterns. The glycosidic bond is typically labile, and characteristic fragments corresponding to the fortamine and sugar moieties can confirm the identity of pseudodisaccharide intermediates.

-

4.4. For blocked mutants, the accumulation of a specific intermediate and the absence of downstream products provides direct evidence for the function of the disrupted gene.

-

Sources

- 1. Fortimicins A and B, new aminoglycoside antibiotics. I. Producing organism, fermentation and biological properties of fortimicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fortimicins A and B, new aminoglycoside antibiotics. III. Structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformations of fortimicins and three-dimensional structure-activity relationship in the aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical modification of fortimicins: preparation of 4-N-substituted this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of astromicin and related antibiotics. II. Biosynthetic studies with blocked mutants of Micromonospora olivasterospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of astromicin and related antibiotics. II. Biosynthetic studies with blocked mutants of Micromonospora olivasterospora. | Semantic Scholar [semanticscholar.org]

- 9. Organization and nature of this compound A (astromicin) biosynthetic genes studied using a cosmid library of Micromonospora olivasterospora DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self cloning in Micromonospora olivasterospora of fms genes for this compound A (astromicin) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chemical modification of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-O-demethylfortimicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical modification of fortimicins. III. preparation of N-substituted this compound A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fortimicin Biosynthetic Pathway in Micromonospora olivasterospora: A Technical Guide for Researchers

Abstract

Fortimicin A, a pseudodisaccharide aminoglycoside antibiotic produced by the actinomycete Micromonospora olivasterospora, exhibits potent activity against a range of Gram-positive and Gram-negative bacteria.[1] Its unique structural features, particularly the fortamine moiety, have made it a subject of significant interest for both clinical applications and biosynthetic engineering.[2][3] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, designed for researchers, scientists, and drug development professionals. We will dissect the genetic architecture of the biosynthetic gene cluster (fms), elucidate the proposed enzymatic cascade, detail key experimental methodologies for pathway investigation, and discuss the regulatory mechanisms that govern its production. This document is structured to provide not only a comprehensive knowledge base but also practical, field-proven insights to guide future research and development in the realm of aminoglycoside antibiotics.

Introduction: The Significance of this compound

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. This compound A distinguishes itself within this class through its broad-spectrum activity and a lower susceptibility to inactivation by some common aminoglycoside-modifying enzymes.[4] The producing organism, Micromonospora olivasterospora, is a filamentous bacterium known for its production of a variety of secondary metabolites.[1] Understanding the intricate molecular machinery that assembles this compound is paramount for several key reasons:

-

Rational Strain Improvement: A detailed understanding of the biosynthetic pathway and its regulation allows for targeted genetic modifications to enhance production titers.

-

Combinatorial Biosynthesis: The enzymatic toolkit of the this compound pathway can be harnessed to create novel, "unnatural" aminoglycoside analogs with potentially improved therapeutic properties, such as enhanced efficacy, reduced toxicity, or an expanded spectrum of activity.[2]

-

Discovery of Novel Biocatalysts: The enzymes within the fms cluster represent a source of novel biocatalysts for applications in synthetic biology and biocatalysis.

This guide will provide a comprehensive overview of the current understanding of the this compound biosynthetic pathway, with a focus on the underlying scientific principles and experimental approaches.

The this compound Biosynthetic Gene Cluster (fms)

The genes responsible for this compound biosynthesis are organized in a contiguous cluster on the chromosome of Micromonospora olivasterospora.[5] This clustering is a common feature in bacterial secondary metabolism, facilitating the coordinated regulation and expression of the biosynthetic machinery. The this compound gene cluster, designated fms, spans approximately 27 kb and contains at least ten biosynthetic genes and a self-resistance gene.[5]

The functions of several key genes within the fms cluster have been elucidated through a combination of gene inactivation, complementation studies, and sequence homology analysis.[5][6] A summary of some of the identified fms genes and their putative functions is presented in Table 1.

Table 1: Key Genes in the this compound (fms) Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference(s) |

| fms1 | Involved in an early step of fortamine biosynthesis. | [5] |

| fms3 | Putative aminotransferase. | [5] |

| fms4 | Involved in the biosynthesis of the purpurosamine moiety. | [5] |

| fms5 | Putative glycosyltransferase. | [5] |

| fms7 | Involved in the modification of the fortamine ring. | [5] |

| fms8 | Encodes a kinase involved in the dehydroxylation of this compound KK1 via phosphorylation. | [5] |

| fms10 | Putative tailoring enzyme. | [5] |

| fms11 | Involved in the later steps of the pathway. | [5] |

| fms12 | Putative modifying enzyme. | [5] |

| fms13 | Putative biosynthetic enzyme. | [5] |

The organization of these genes within a single cluster underscores the efficiency of bacterial secondary metabolite production and provides a focused target for genetic manipulation and heterologous expression efforts.

The this compound Biosynthetic Pathway: An Enzymatic Cascade

The biosynthesis of this compound A is a multi-step enzymatic process that assembles the final molecule from primary metabolic precursors. The proposed pathway, based on studies of blocked mutants and precursor feeding experiments, can be divided into three main stages: formation of the fortamine core, synthesis of the purpurosamine sugar, and their subsequent linkage and modification.[7]

Stage 1: Biosynthesis of the Fortamine Moiety

The formation of the central fortamine ring is a critical and defining part of the pathway. While not all enzymatic steps have been biochemically characterized in vitro, a plausible sequence has been inferred from genetic and biochemical evidence.

Stage 2: Assembly and Modification

Following the formation of the core pseudodisaccharide, a series of tailoring reactions occur to yield the final active compound, this compound A. These modifications are crucial for the antibiotic's biological activity. A key and unusual step is the dehydroxylation at the C-2 position of an intermediate, this compound KK1. This is catalyzed by the product of the fms8 gene, which first phosphorylates the hydroxyl group, followed by a subsequent reduction and dephosphorylation to achieve the dehydroxylation.[5]

The proposed overall biosynthetic pathway is depicted in the following diagram:

Caption: Workflow for gene knockout in M. olivasterospora.

Heterologous Expression of the fms Gene Cluster

Expressing the entire fms cluster in a well-characterized host like Streptomyces coelicolor or Streptomyces lividans can facilitate pathway engineering and the production of novel analogs. [8][9] Principle: The large fms gene cluster is cloned into a suitable vector, such as a Bacterial Artificial Chromosome (BAC) or a cosmid, and then introduced into a heterologous host. The host strain is then fermented and analyzed for the production of this compound or its intermediates.

Protocol:

-

Cloning the fms Gene Cluster:

-

Construct a cosmid or BAC library of M. olivasterospora genomic DNA.

-

Screen the library using probes derived from known fms genes (e.g., fms8).

-

Identify and assemble overlapping clones that cover the entire ~27 kb cluster.

-

-

Introduction into a Heterologous Host:

-

Introduce the BAC or cosmid containing the fms cluster into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.

-

Select for transformants containing the vector.

-

-

Fermentation and Analysis:

-

Culture the heterologous host under various fermentation conditions. Optimization of media and growth parameters may be necessary to induce expression of the cluster.

-

Extract the culture broth and mycelium with a suitable solvent (e.g., acidic methanol).

-

Analyze the extracts for the production of this compound A and other related metabolites by HPLC-MS. [10]

-

Analytical Method: HPLC Analysis of Fortimicins

Quantitative and qualitative analysis of this compound production is essential for strain evaluation and pathway studies.

Principle: Fortimicins are polar compounds that lack a strong UV chromophore. Therefore, analysis often requires derivatization or the use of specialized detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometry. Ion-pairing chromatography is also effective. [10][11] Method Outline (based on ion-pairing HPLC-ESI-MS/MS): [10]

-

Sample Preparation:

-

Acidify culture broth to pH ~2.5.

-

Perform solid-phase extraction (SPE) using a cation exchange cartridge to capture the basic aminoglycosides.

-

Elute the fortimicins and concentrate the sample.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent such as pentafluoropropionic acid (PFPA).

-

Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode. Monitor for the characteristic parent and fragment ions of this compound A and its congeners.

-

-

Quantification:

-

Generate a standard curve using a purified this compound A standard.

-

Calculate the concentration in the samples based on the peak area.

-

Data Presentation and Interpretation

Table 2: Example of this compound A Production Titer Data

| Strain | Genetic Modification | Fermentation Medium* | Titer (mg/L) ± SD | Fold Change vs. Wild-Type |

| M. olivasterospora WT | None | APM | 15.2 ± 1.8 | 1.0 |

| M. olivasterospora ΔfmsR (repressor) | Deletion of putative repressor | APM | 45.8 ± 4.2 | 3.0 |

| S. coelicolor M1152 + fms cluster | Heterologous expression | R5A | 2.1 ± 0.5 | N/A |

*APM: Aminoglycoside Production Medium; R5A: Regeneration Medium. Data are hypothetical and for illustrative purposes. Optimization of fermentation conditions can significantly impact titers. [4]

Conclusion and Future Perspectives

The this compound biosynthetic pathway in Micromonospora olivasterospora represents a fascinating and complex example of antibiotic production in actinomycetes. While significant progress has been made in identifying the biosynthetic gene cluster and proposing a pathway, many of the enzymatic steps await detailed biochemical characterization. Future research in this area will likely focus on:

-

In vitro reconstitution of the pathway: Expressing and purifying the Fms enzymes to study their individual catalytic mechanisms and kinetics.

-

Elucidation of the regulatory network: Identifying the specific CSRs and global regulators that control fms gene expression and manipulating them to enhance production.

-

Pathway Engineering: Utilizing the knowledge of the biosynthetic pathway to create novel this compound analogs with improved therapeutic profiles through combinatorial biosynthesis and synthetic biology approaches.

The tools and protocols outlined in this guide provide a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis, with the ultimate goal of harnessing this natural pathway for the development of new and improved antibiotics.

References

- Okachi, R., et al. (1977). This compound A production by Micromonospora olivoasterospora in a chemically defined medium. The Journal of Antibiotics, 30(12), 1064-1072.

- Ibrahim, A. A., et al. (2025).

- Zhu, Y., et al. (2021). The chemistry of Formycin biosynthesis. Frontiers in Chemistry.

- Dairi, T., & Hasegawa, M. (1989). Common Biosynthetic Feature of this compound-Group Antibiotics. The Journal of Antibiotics, 42(6), 934-943.

- Dairi, T., et al. (1992). Self cloning in Micromonospora olivasterospora of fms genes for this compound A (astromicin) biosynthesis. Molecular & General Genetics, 232(2), 262-270.

- Park, J. W., et al. (2016). Characterization of this compound aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry. Analytical and Bioanalytical Chemistry, 408(8), 2133-2142.

- Hasegawa, M. (1993). Organization and nature of this compound A (astromicin) biosynthetic genes studied using a cosmid library of Micromonospora olivasterospora DNA. The Journal of Antibiotics, 46(11), 1736-1745.

- Nara, T., et al. (1977). Fortimicins A and B, new aminoglycoside antibiotics. I. Producing organism, fermentation and biological properties of fortimicins. The Journal of Antibiotics, 30(7), 533-540.

- Devine, R., et al. (2021). Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds. Cell Chemical Biology, 28(1), 78-88.e4.

- Ibrahim, A. A., et al. (2024). Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering. Applied Microbiology and Biotechnology.

- Hirayama, N., et al. (1983). Conformations of Fortimicins and Three-Dimensional Structure-Activity Relationship in the Aminoglycoside Antibiotics. Molecular Pharmacology, 23(1), 127-132.

- Abosriwila, S., et al. (2018). Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residue. Journal of Analytical Science and Technology, 9(1), 19.

- Li, R., et al. (2017). Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces. 3 Biotech, 7(2), 146.

- Heinzelmann, E., et al. (2003). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 47(3), 897-907.

- Novasep. (2014). Protocol for enzyme assays. The Royal Society of Chemistry.

- Protocols.io. (2019). Gene knockout.

- Kim, E. J., et al. (2015). Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in Microbiology, 6, 995.

- University of California, San Diego. (n.d.). Enzyme Assay Protocol.

- Chen, Y., et al. (2019). Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges. Synthetic and Systems Biotechnology, 4(1), 1-8.

- Wen, D., et al. (2006). Cloning, sequencing, analysis, and heterologous expression of the fredericamycin biosynthetic gene cluster from Streptomyces griseus. Journal of Biological Chemistry, 281(47), 35984-35993.

- Seipke, R. F., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins. Beilstein Journal of Organic Chemistry, 9, 2556-2563.

- Pham, J. V., et al. (2019). Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. Current Opinion in Biotechnology, 59, 1-8.

- Gomez-Escribano, J. P., & Bibb, M. J. (2014). Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways. Journal of Industrial Microbiology & Biotechnology, 41(2), 251-262.

- Lopatniuk, M., et al. (2018). Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics. Molecules, 23(11), 2824.

- Park, S. R., et al. (2008). Biosynthetic gene clusters for aminoglycoside antibiotics. Methods in Enzymology, 436, 169-187.

- Lee, N., et al. (2022). Streptomyces as Microbial Chassis for Heterologous Protein Expression. Journal of Microbiology and Biotechnology, 32(3), 263-272.

- Martín, J. F., & Liras, P. (1993). Clusters of genes for the biosynthesis of antibiotics: regulatory genes and overproduction of pharmaceuticals. Folia Microbiologica, 38(4), 275-284.

- Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC.

- Agilent Technologies. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC.

- Tessema, M., et al. (2018). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Journal of Analytical & Pharmaceutical Research, 7(5).

- Pan, G., et al. (2019). Regulation of antibiotic biosynthesis in actinomycetes: Perspectives and challenges. Synthetic and Systems Biotechnology, 4(1), 1-8.

- Creative Enzymes. (n.d.).

- Holmes, B., et al. (1973). Rapid gentamicin assay by enzymatic adenylylation.

- Kim, J. S., et al. (2012). Biochemical characterization of a novel fibrinolytic enzyme from Cordyceps militaris. Journal of Agricultural and Food Chemistry, 60(45), 11270-11277.

- Carro, L., et al. (2018). Micromonospora phylogeny inferred using the Genome BLAST Distance Phylogeny method and its correspondence to fatty acid profiles. Scientific Reports, 8(1), 8344.

- Kaniou-Greka, I., et al. (2001). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics.

- Sigma-Aldrich. (n.d.).

- National Cancer Institute at Frederick. (2011). Recombineering: Using Drug Cassettes to Knock out Genes in vivo.

- Dowling, D. P., et al. (2021). Insights into the initial steps of the thiamin pyrimidine synthase (ThiC)-catalyzed reaction through EPR spectroscopic characterization of radical intermediates. Journal of the American Chemical Society, 143(46), 19485-19495.

- Saito, H., et al. (2024). Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. STAR Protocols, 5(3), 103179.

Sources

- 1. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformations of fortimicins and three-dimensional structure-activity relationship in the aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Response Surface D-Optimal Design for Optimizing Fortimicins Production by Micromonospora olivasterospora and New Synergistic this compound-A-Antibiotic Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organization and nature of this compound A (astromicin) biosynthetic genes studied using a cosmid library of Micromonospora olivasterospora DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self cloning in Micromonospora olivasterospora of fms genes for this compound A (astromicin) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Common biosynthetic feature of this compound-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of this compound aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

A Technical Guide to the Mechanism of Action of Fortimicin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fortimicin, a bicyclic aminoglycoside antibiotic, represents a critical area of study in the ongoing battle against bacterial resistance. Unlike more conventional aminoglycosides containing a deoxystreptamine moiety, this compound's unique fortamine structure dictates a distinct interaction with its molecular target: the bacterial ribosome. This guide provides a comprehensive technical overview of this compound's mechanism of action. We will dissect its binding to the 30S ribosomal subunit, explore the profound functional consequences for protein synthesis—including translation inhibition and mRNA misreading—and detail the state-of-the-art experimental methodologies used to elucidate these intricate processes. This document is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development, offering insights grounded in structural biology, biochemistry, and molecular microbiology.

The Molecular Target: The Bacterial 70S Ribosome

The bacterial ribosome is a primary and highly conserved target for numerous clinically important antibiotics.[1][2] Its essential role in protein synthesis makes it an ideal vulnerability in bacterial cells. This compound, like other aminoglycosides, specifically targets the 30S small subunit of the 70S ribosome. The critical binding site is located within the aminoacyl-tRNA acceptor site (A-site) on the 16S ribosomal RNA (rRNA).[3][4] This site is paramount for decoding the messenger RNA (mRNA) template and ensuring the fidelity of protein translation.[5]

The A-Site of 16S rRNA: A Hub of Activity

The A-site is a highly structured RNA motif responsible for:

-

Codon Recognition: Matching the mRNA codon with the corresponding tRNA anticodon.

-

tRNA Accommodation: Binding the incoming aminoacyl-tRNA.

-

Fidelity Checking: Ensuring the correct amino acid is incorporated into the nascent polypeptide chain.

The precise conformation of the A-site, particularly the positioning of key nucleotide bases like A1492 and A1493, is critical for its function.[6] this compound exploits this functional hub, binding within the A-site to disrupt its structure and function.

This compound's Mechanism of Action: A Multi-faceted Assault

This compound A exerts its bactericidal effect through a combination of mechanisms that cripple the ribosome's ability to synthesize functional proteins.[7][8]

High-Affinity Binding to the Ribosomal A-Site

Structural and biochemical studies have confirmed that this compound binds directly to the A-site of the 16S rRNA.[3] Although it shares this general target with other aminoglycosides like gentamicin and tobramycin, competitive binding assays have shown that this compound A does not displace these conventional aminoglycosides, suggesting a distinct, non-overlapping binding pocket or mode of interaction.[7][8] This unique binding is attributed to its bicyclic fortamine core structure.[7][8][9]

Consequential Effects on Protein Synthesis

The binding of this compound A to the ribosome triggers a cascade of disruptive events:

-

Inhibition of Protein Polymerization: In vitro translation assays using synthetic mRNA templates (e.g., polyuridylic acid) demonstrate that this compound A effectively inhibits the polymerization of amino acids.[7][8] This direct blockage of elongation is a primary component of its antibacterial action.

-

Induction of mRNA Misreading: A hallmark of many bactericidal aminoglycosides is their ability to corrupt the genetic code, and this compound A is no exception.[10][11][12] It induces significant misreading of the mRNA template, causing the ribosome to incorporate incorrect amino acids into the growing polypeptide chain.[7][8] This leads to the accumulation of non-functional, misfolded, or toxic proteins, which contributes to proteotoxic stress and ultimately, cell death.[10][13] This misreading occurs because the drug stabilizes a conformation of the A-site that accommodates near-cognate tRNAs, reducing the ribosome's proofreading capability.[6]

-

Inhibition of Ribosomal Subunit Dissociation: this compound A and B have been shown to inhibit the dissociation of 70S ribosomes into their 30S and 50S subunits.[7][8] This stabilization of the 70S complex can interfere with ribosome recycling, a critical step for initiating new rounds of protein synthesis, further contributing to the shutdown of cellular translation.[14]

The following diagram illustrates the core mechanism of this compound's action.

Caption: Logical flow of this compound's mechanism of action.

Key Experimental Methodologies & Protocols

The elucidation of this compound's mechanism relies on a suite of powerful biochemical and structural biology techniques.

In Vitro Translation Inhibition Assay

This foundational assay directly measures the impact of an antibiotic on protein synthesis.[15] It serves to quantify the inhibitory potency (e.g., IC50) of a compound.

-

Principle: A cell-free system containing all necessary translational components (ribosomes, tRNAs, amino acids, enzymes) is programmed with a specific mRNA template. Protein synthesis is measured by the incorporation of a labeled amino acid (e.g., radioactive [35S]-Methionine or fluorescent lysine).[15][16] The reduction in signal in the presence of the antibiotic indicates inhibition.

-

High-Level Protocol:

-

Reaction Setup: Combine a commercial cell-free expression system (e.g., PURExpress®) with an mRNA template (e.g., encoding a reporter protein like luciferase).[15][17]

-

Inhibitor Addition: Add varying concentrations of this compound A to the reactions. Include a no-drug positive control and a no-mRNA negative control.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.[17][18]

-

Detection: Quantify the amount of synthesized protein. For radioactive assays, this involves precipitating the protein, collecting it on a filter, and measuring radioactivity via scintillation counting.[19] For luciferase assays, add luciferin substrate and measure luminescence.[15]

-

Analysis: Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

-

Ribosomal Footprinting & Toeprinting Assay

Toeprinting is a high-resolution technique used to map the precise location where a ribosome is stalled on an mRNA transcript by an inhibitor.[20][21][22]

-

Principle: A ribosome is allowed to initiate translation on an mRNA template in the presence of the antibiotic. The drug causes the ribosome to stall at a specific codon. A DNA primer complementary to a downstream sequence on the mRNA is then extended by reverse transcriptase. The enzyme proceeds until it is physically blocked by the stalled ribosome, creating a truncated cDNA product—the "toeprint". The length of this product precisely maps the stall site.[21]

-

Experimental Workflow Diagram:

Caption: Workflow for a toeprinting assay to map ribosome stall sites.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[1][2][23][24] It directly measures the heat released or absorbed during the binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

-

Principle: A solution of the ligand (this compound) is titrated in small, precise injections into a sample cell containing the macromolecule (ribosomes). Each injection triggers a heat change that is measured by the calorimeter. The resulting data is plotted as power versus time, and the integrated peaks are then plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm.

-

Key Parameters Obtained from ITC:

-

Binding Affinity (Ka or Kd): Quantifies the strength of the interaction.

-

Stoichiometry (n): Reveals the molar ratio of the drug-to-ribosome binding.

-

Enthalpy (ΔH): Indicates the heat change due to the formation of non-covalent bonds.

-

Entropy (ΔS): Reflects the change in disorder of the system upon binding.

-

Structural Biology: Cryo-Electron Microscopy (Cryo-EM)

Modern structural biology provides atomic-level views of antibiotic-ribosome complexes. Cryo-EM has become a dominant technique for visualizing these large, dynamic assemblies.[25][26][27][28][29]

-

Principle: A purified solution of the ribosome-Fortimicin complex is flash-frozen in a thin layer of vitreous ice. This preserves the native structure. A transmission electron microscope is then used to acquire thousands of images of the randomly oriented particles. Computational software is used to average these 2D images and reconstruct a high-resolution 3D density map of the complex, into which an atomic model can be built.[25][28]

-

Significance: Cryo-EM structures can reveal the precise orientation of this compound in the A-site, identify the specific hydrogen bonds and other non-covalent interactions with the 16S rRNA, and visualize the conformational changes in the ribosome that are induced by drug binding.[25]

Quantitative Data Summary

While specific binding constants for this compound are not as widely published as for other aminoglycosides, the following table summarizes the types of quantitative data generated from the aforementioned assays, which are critical for drug development programs.

| Parameter | Experimental Method | Significance |

| IC50 (50% Inhibitory Conc.) | In Vitro Translation Assay | Measures the functional potency of the antibiotic in inhibiting protein synthesis. |

| MIC (Min. Inhibitory Conc.) | Broth Microdilution | Defines the lowest concentration of the drug that prevents visible bacterial growth. |

| Kd (Dissociation Constant) | Isothermal Titration Calorimetry (ITC) | Provides a direct measure of the binding affinity between this compound and the ribosome. |

| Misreading Frequency | In Vitro Translation Assay | Quantifies the rate of incorrect amino acid incorporation at a specific codon. |

Conclusion and Future Directions

This compound's mechanism of action is a compelling example of how subtle chemical differences in an antibiotic class can lead to distinct interactions with the ribosomal target. Its ability to inhibit protein synthesis, induce misreading, and stabilize the 70S ribosome underscores a multi-pronged attack that leads to potent bactericidal activity.[7][8] The unique binding mode, which differs from that of canonical aminoglycosides, makes it a valuable subject for further investigation, particularly in the context of overcoming established resistance mechanisms.

Future research should focus on obtaining high-resolution (sub-2.5 Å) cryo-EM or crystal structures of this compound bound to the bacterial ribosome to precisely delineate its binding site and interactions.[25] Such structural insights, combined with advanced biochemical and in-cell assays, will be invaluable for the structure-based design of novel aminoglycoside derivatives with enhanced potency and reduced susceptibility to resistance.

References

- A. Blair, J., Webber, M., A. Baylay, J., O. Ogbolu, D., & J. V. Piddock, L. (2015). Molecular mechanisms of antibiotic resistance.

-

Moreau, N., Jaxel, C., & Le Goffic, F. (1984). Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis. Antimicrobial Agents and Chemotherapy, 26(6), 857–862. [Link]

- Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1996). Structure of the A site of Escherichia coli 16S ribosomal RNA complexed with an aminoglycoside antibiotic. Science, 274(5291), 1367–1371.

- Mankin, A. S. (2006). Toeprinting analysis of protein synthesis inhibitors. Methods in Molecular Biology, 318, 223–231.

- Zaher, H. S., & Green, R. (2009). Fidelity of translation initiation is required for coordinatedQUAREnter expression. Cell, 136(4), 746–756.

- Huter, P., Müller, C., Beckert, B., Arenz, S., Berninghausen, O., Beckmann, R., & Wilson, D. N. (2017). Structural basis for the mechanism of action of the universally conserved translation factor BipA.

- Arenz, S., & Wilson, D. N. (2016). Bacterial protein synthesis as a target for antibiotic inhibition. Cold Spring Harbor Perspectives in Medicine, 6(6), a025363.

- Davis, B. D. (1987). Mechanism of bactericidal action of aminoglycosides. Microbiological Reviews, 51(3), 341–350.

-

Moreau, N., Jaxel, C., & Le Goffic, F. (1984). Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis. Antimicrobial Agents and Chemotherapy, 26(6), 857–862. [Link]

-

Schenckbecher, E., & Fourmy, D. (2019). ITC Studies of Ribosome/Antibiotics Interactions. Methods in Molecular Biology, 1950, 135-147. [Link]

- Davies, J., Gorini, L., & Davis, B. D. (1965). Misreading of RNA codewords induced by aminoglycoside antibiotics. Molecular Pharmacology, 1(1), 93–106.

-

Marks, J., Kannan, K., & Mankin, A. S. (2016). A high-throughput inverse toeprinting technique to screen for ribosome-targeting antibiotics. Nucleic Acids Research, 44(21), e162. [Link]

- Pape, T., Wintermeyer, W., & Rodnina, M. V. (2000). Conformational changes of the 16S rRNA monitoring bases A1492 and A1493 during codon recognition on the ribosome. Journal of Molecular Biology, 297(5), 1145–1153.

-

Hobbie, S. N., Bruell, C. M., Akshay, S., Kalapala, S. K., Shcherbakov, D., & Böttger, E. C. (2008). Genetic analysis of interactions with eukaryotic rRNA identify the mitoribosome as target in aminoglycoside ototoxicity. Proceedings of the National Academy of Sciences, 105(52), 20888–20893. [Link]

-

Norecopa. (2018). In vitro research method for screening inhibitors of protein translation. [Link]

-

Winz, M. L., & Böttger, E. C. (2019). In vitro Translation Inhibition. Bio-protocol, 9(18), e3371. [Link]

- Orelle, C., Szal, T., & Mankin, A. S. (2013). Toe-printing analysis of protein synthesis inhibitors. Methods in Molecular Biology, 966, 143–154.

-

AZoM. (2016). Using Isothermal Titration Calorimetry Technique for Structural Studies. [Link]

-

Miyaguchi, H., Narita, H., Sakamoto, K., & Yokoyama, S. (1996). An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA. Nucleic Acids Research, 24(18), 3700–3706. [Link]

-

Marks, J., Kannan, K., & Mankin, A. S. (2018). High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics. bioRxiv. [Link]

- Yoshizawa, S., Fourmy, D., & Puglisi, J. D. (1998). Structural origins of gentamicin affinity for the ribosomal A site. The EMBO Journal, 17(22), 6437–6448.

- Hartz, D., McPheeters, D. S., & Gold, L. (1989). Toeprinting assays for detecting RNA structure and protein-RNA interactions. Methods in Enzymology, 180, 419–425.

-

ResearchGate. (2015). Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis. [Link]

- Spedding, G. (Ed.). (1990). Ribosomes and Protein Synthesis: A Practical Approach. IRL Press.

-

Polikanov, Y. S., Starosta, A. L., Juette, M. F., Altman, R. B., Terry, D. S., Lu, W., ... & Wilson, D. N. (2018). The mechanisms of action of ribosome-targeting peptide antibiotics. Frontiers in Molecular Biosciences, 5, 48. [Link]

-

Disney, M. D., & Childs-Disney, J. L. (2007). Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens. Antimicrobial Agents and Chemotherapy, 51(10), 3615–3622. [Link]

-

Le, K. T., & Wilde, C. (2023). Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model. Methods in Molecular Biology, 2568, 53-73. [Link]

-

Theillet, F. X., Srisailam, S., & Selenko, P. (2017). Real-Time In-Cell Nuclear Magnetic Resonance: Ribosome-Targeted Antibiotics Modulate Quinary Protein Interactions. Biochemistry, 56(51), 6681–6685. [Link]

-

PDB-101. (n.d.). Structural Biology Highlights: Antibiotics and Ribosome Function. RCSB PDB. [Link]

-

Morgan, C. E., Lenart, M., Melnikov, S. V., & Wilson, D. N. (2023). Structural conservation of antibiotic interaction with ribosomes. Nature Communications, 14(1), 4878. [Link]

-

Tegunov, D., Xue, L., Dienemann, C., Cramer, P., & Mahamid, J. (2020). Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.7 Å inside cells. bioRxiv. [Link]

-

EMBL. (2022). Seeing antibiotics in action inside a pathogenic bacterium. [Link]

-

Theillet, F. X., Srisailam, S., & Selenko, P. (2017). Real Time In-cell NMR: Ribosome Targeted Antibiotics Modulate Quinary Protein Interactions. PMC. [Link]

-

Meza, E. C., Kang, Y., & Chaput, J. C. (2018). Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. Nucleic Acids Research, 46(18), 9786–9796. [Link]

-

Pfister, P., Hobbie, S. N., Brüll, C., Corti, N., & Böttger, E. C. (2003). Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA. Antimicrobial Agents and Chemotherapy, 47(5), 1485–1492. [Link]

- Hendrix, M., Alper, P. B., Priestley, E. S., & Wong, C. H. (1998). Specificity of aminoglycoside antibiotics for the A-site of the decoding region of ribosomal RNA. Chemistry & Biology, 5(7), 397–406.

-

ResearchGate. (n.d.). Ribosomal structures determined by single particle cryo-EM. [Link]

-

Chan, K. H. (2018). Structural insights into bacterial ribosome rescue using cryo-EM. Ludwig-Maximilians-Universität München. [Link]

Sources

- 1. ITC Studies of Ribosome/Antibiotics Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genetic analysis of interactions with eukaryotic rRNA identify the mitoribosome as target in aminoglycoside ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]